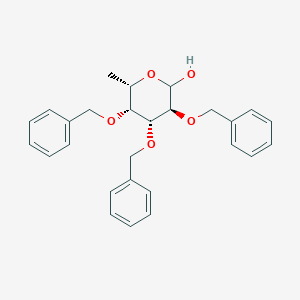

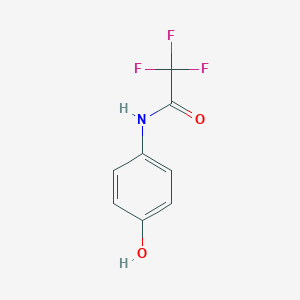

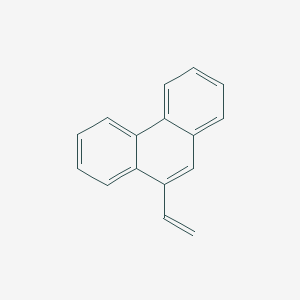

4-甲基伞形酮 3-O-(α-L-岩藻糖基)-β-D-半乳糖吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related glycosidic compounds often involves complex glycosylation reactions to construct specific interresidue linkages. For instance, the synthesis of disaccharides like methyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside employs the assisted halide reaction of tri-O-benzyl-alpha-L-fucopyranosyl bromide with methyl 3,4,6-tri-O-benzyl-beta-D-galactopyranoside (Watt et al., 1996). Such methodologies highlight the intricate nature of glycosidic bond formation and the detailed synthetic routes required to produce specific oligosaccharide structures.

Molecular Structure Analysis

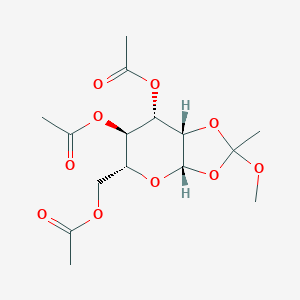

The molecular structure of compounds like 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can be elucidated using techniques such as X-ray crystallography. For related compounds, X-ray crystal structure determination reveals the spatial arrangement of molecules, including the conformations of glycosidic linkages and interresidue torsion angles, which are crucial for understanding the compound's biochemical behavior (Watt et al., 1996).

Chemical Reactions and Properties

The reactivity and chemical properties of 4-Methylumbelliferyl glycosides are significantly influenced by their glycosidic bonds and the presence of the 4-methylumbelliferyl moiety. These compounds are designed to be specific substrates for glycosidases, with their chemical structure dictating their reactivity towards specific enzymatic activities. The synthesis of analogs with varying acylamino residues, for example, demonstrates the versatility of these compounds in studying the specificity and properties of lysosomal glycolipid hydrolases (Wiederschain et al., 1992).

科学研究应用

细胞毒性和癌症治疗应用

4-甲基伞形酮(7-羟基-4-甲基香豆素)及其衍生化合物已显示出有希望的细胞毒性属性,并正在研究其在癌症治疗中的应用。这些化合物以其对各种癌症表型的卓越活性而闻名,包括它们抵消多药肿瘤耐药机制、增强肿瘤对光疗的敏感性以及可能减轻当前化疗药物副作用的能力。针对每种癌症表型的最大选择性的结构要求是一个重要的关注点,这表明了合成表现出最佳选择性和最小化不良潜力的新衍生物的战略方向 (Mustafa, Abdulaziza, & Jasim, 2021)。类似的评论强调了 4-甲基伞形酮基衍生物的抗肿瘤属性,展示了它们对几种癌症类型的显着抗肿瘤活性,并提出了增强活性和选择性的未来合成策略的方向 (Abdulaziz & Mustafa, 2020)。

糖胺聚糖研究和神经学应用

虽然与“4-甲基伞形酮 3-O-(α-L-岩藻糖基)-β-D-半乳糖吡喃糖苷”没有直接关系,但对糖胺聚糖的研究,包括对阿拉伯半乳聚糖蛋白 (AGP) 的研究,提供了对植物中糖苷化合物的复杂相互作用和生物学作用的见解,并对人类健康有潜在影响。这些研究深入研究了 AGP 的结构和功能,强调了聚糖链的重要性及其对细胞极性和细胞间信号传导的潜在影响 (Fu, Yadav, & Nothnagel, 2007)。

生物聚合物研究和生物医学应用

对生物聚合物及其衍生物(如木聚糖和果胶)的探索强调了对复杂多糖及其在药物输送、组织工程和抗菌剂等各种应用中的功能化的更广泛的研究背景。这些研究为理解如何对多糖进行改性以产生具有特定、理想的生物医学应用特性的材料提供了基础。例如,将木聚糖化学改性为醚和酯提供了对如何将类似策略应用于其他糖苷化合物以进行靶向治疗应用的见解 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)。

安全和危害

属性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDBLBGGJMALL-BGFAOLMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)